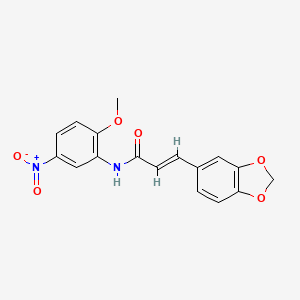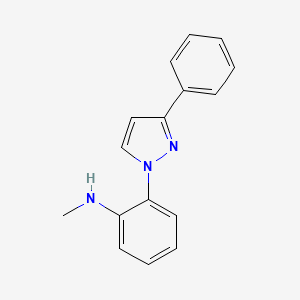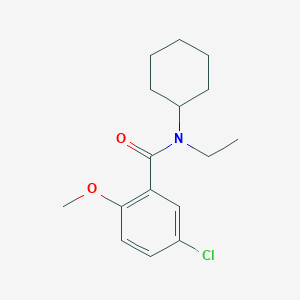
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide, also known as DCPA, is a synthetic compound that has been extensively studied for its potential use as a herbicide. This compound belongs to the family of acrylamide herbicides, which are widely used in agriculture to control weeds. DCPA is a white crystalline solid that is soluble in water and has a molecular weight of 311.2 g/mol.
Mécanisme D'action
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide works by inhibiting the growth of weeds through the disruption of cell division and the inhibition of protein synthesis. It binds to a specific site on the plant cell membrane, which leads to the inhibition of cell division and the eventual death of the plant.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has been shown to have low toxicity to humans and other mammals. However, it can be toxic to aquatic organisms and may have negative effects on the environment. 3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has also been shown to have some potential health effects, such as the potential to cause skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, such as its potential toxicity to aquatic organisms and the need for specialized equipment and training to handle it safely.
Orientations Futures
There are several potential future directions for research on 3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide. One area of interest is the development of new formulations and delivery methods that can improve its effectiveness and reduce its potential environmental impact. Another area of interest is the study of its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its potential health effects and environmental impact.
Méthodes De Synthèse
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2,6-dichloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The final product is purified through recrystallization or chromatography.
Applications De Recherche Scientifique
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has been extensively studied for its potential use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. 3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has also been studied for its potential use in other applications, such as in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(3-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-10-4-3-9-18-15(10)19-14(20)8-7-11-12(16)5-2-6-13(11)17/h2-9H,1H3,(H,18,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUNTSKVUYGNJI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)


![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)




![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)
